3-Chloro-1-phenylpropan-1-ol
Overview
Description
3-Chloro-1-phenylpropan-1-ol (3CPP) is a compound of interest due to its relevance as a chiral precursor for the synthesis of various pharmaceuticals, including antidepressants like tomoxetine. The enantiomers of 3CPP have been separated using chromatographic techniques, indicating its significance in the field of chiral chemistry .
Synthesis Analysis
The synthesis of 3CPP can be achieved through different methods. One approach involves the asymmetric reduction of 3-chloropropiophenone using immobilized Saccharomyces cerevisiae cells, which results in a high enantiomeric excess of the (S)-enantiomer, an important chiral precursor . Another method includes the reaction of 3-phenylpropanol with activated iodosylbenzene complexes, leading to tandem oxidative intramolecular cyclization and regioselective iodination .
Molecular Structure Analysis
While the molecular structure of 3CPP itself is not directly discussed in the provided papers, related compounds have been analyzed. For instance, the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were reported, which were obtained by oxidative cyclization of related compounds . These studies can provide insights into the structural aspects that might be relevant to 3CPP.
Chemical Reactions Analysis
3CPP and its related compounds undergo various chemical reactions. Cyclisation of 3-phenylpropan-1-ol, a related compound, through alkoxyl radical and aryl radical-cation intermediates has been studied, showing the formation of cyclised products in the presence of metal ions . Additionally, the synthesis of novel antibacterial agents from related chlorophenylpropane diones demonstrates the chemical reactivity and potential applications of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3CPP have been explored through chromatographic separation techniques. The enantiomers of 3CPP were separated on a quinidine carbamate-type chiral stationary phase, and the study provided insights into the mechanism of enantioselectivity and the structure of the selector chiral center . This indicates that 3CPP has distinct physical and chemical properties that can be exploited for enantioselective applications.
Scientific Research Applications
Chiral Synthesis and Enzymatic Resolution
Chemoenzymatic Synthesis of Antidepressants 3-Chloro-1-phenylpropan-1-ol has been used as a chiral building block in the chemoenzymatic synthesis of antidepressants like Fluoxetine, Tomoxetine, and Nisoxetine. Enzymatic catalysis involving lipase B from Candida antarctica was employed for kinetic resolution, demonstrating the compound's significance in synthesizing pharmaceutically active agents (Liu, Hoff, & Anthonsen, 2000).
Enantioselective Reduction and Stereoinversion in Yeast Cultures Biotransformation studies of 3-chloro-1-phenylpropan-1-one into 3-chloro-1-phenylpropan-1-ol using various yeast strains have demonstrated the compound's role in enantioselective reduction and the production of dehalogenation products. This highlights its potential in biosynthetic processes, particularly in the formation of specific chiral alcohols (Janeczko & Kostrzewa-Susłow, 2014).
Biocatalysis and Asymmetric Reduction
Asymmetric Reduction using Immobilized Cells The asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol using immobilized Saccharomyces cerevisiae cells demonstrates the role of 3-Chloro-1-phenylpropan-1-ol in biocatalysis. This process achieved high enantiomeric excess and conversion rates, showcasing the compound's utility in producing chiral precursors for antidepressants (Yang, Zhimin, Yao, & Xu, 2009).
Mechanistic Studies and Catalysis
Mechanisms of Friedel-Crafts Alkylation Studies on the Friedel-Crafts alkylation of benzene using optically active chloro-phenylpropane derivatives, including 3-chloro-1-phenylpropanol analogs, have contributed to understanding the mechanistic pathways and stereochemical outcomes of such reactions. These findings are crucial for designing synthetic strategies involving these compounds (Masuda, Nakajima, & Suga, 1983).
Biocatalyst Engineering and Enhancement
Rational Design for Efficient Biosynthesis The rational design of the carbonyl reductase EbSDR8 for the efficient biosynthesis of (R)-3-Chloro-1-phenyl-1-propanol highlights the compound's importance in biotechnological applications. The study's focus on enhancing catalytic activity and conversion rates through structural modifications showcases the potential for optimizing biocatalysts for industrial-scale production of this chiral alcohol (Shao et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-chloro-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFUHAGLMZWKTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341286 | |
Record name | 3-chloro-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-phenylpropan-1-ol | |
CAS RN |
18776-12-0 | |
Record name | 3-Chloro-1-phenyl-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18776-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-chloro-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1-phenylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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